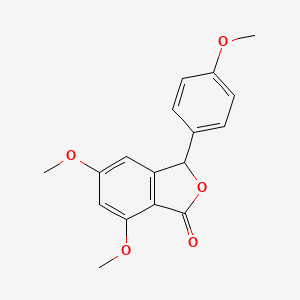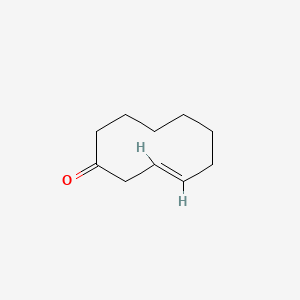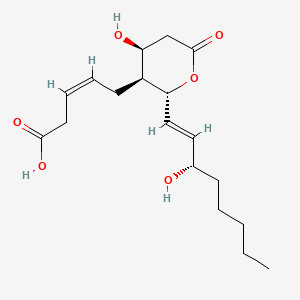
Harden-Young ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Fosfructose trisodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving sugar phosphates.
Biology: The compound is studied for its role in cellular metabolism and energy production.
Mechanism of Action
Fosfructose trisodium exerts its effects by stimulating anaerobic glycolysis, a metabolic pathway that generates adenosine triphosphate under low oxygen conditions. This process helps maintain cellular energy levels during ischemic events. The compound targets key enzymes in the glycolytic pathway, enhancing their activity and promoting the production of adenosine triphosphate .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
D-Fructose-1,6-diphosphate trisodium salt octahydrate is a precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate in the glycolytic pathway . It acts as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also inhibits acetate kinase .
Cellular Effects
D-Fructose-1,6-diphosphate trisodium salt octahydrate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is an intermediate in the synthesis of ATP, which is necessary for the production of energy . It also plays a role in collagen and ATP levels in heart tissue .
Molecular Mechanism
At the molecular level, D-Fructose-1,6-diphosphate trisodium salt octahydrate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Fructose-1,6-diphosphate trisodium salt octahydrate change over time . It is recommended to store the product at -20°C under desiccating conditions . The product can be stored for up to 12 months .
Dosage Effects in Animal Models
The effects of D-Fructose-1,6-diphosphate trisodium salt octahydrate vary with different dosages in animal models
Metabolic Pathways
D-Fructose-1,6-diphosphate trisodium salt octahydrate is involved in the glycolytic pathway . It interacts with enzymes or cofactors in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosfructose trisodium is synthesized through the phosphorylation of fructose. The process involves the reaction of fructose with phosphoric acid in the presence of sodium hydroxide to form the trisodium salt of diphosphofructose . The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of fosfructose trisodium involves large-scale fermentation processes using microorganisms. These microorganisms are genetically engineered to produce high yields of the compound. The fermentation broth is then subjected to purification processes, including filtration and crystallization, to obtain the pure trisodium salt .
Chemical Reactions Analysis
Types of Reactions
Fosfructose trisodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced sugar phosphates.
Substitution: The phosphate groups in fosfructose trisodium can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various phosphorylated sugars and their derivatives. These products are often used in further biochemical studies and applications .
Comparison with Similar Compounds
Similar Compounds
Fructose-1,6-bisphosphate: Another sugar phosphate involved in glycolysis.
Glucose-6-phosphate: A glucose derivative that plays a crucial role in cellular metabolism.
Ribose-5-phosphate: A sugar phosphate involved in the pentose phosphate pathway.
Uniqueness
Fosfructose trisodium is unique due to its specific role in stimulating anaerobic glycolysis and its potential therapeutic applications in cardiovascular and respiratory diseases. Unlike other sugar phosphates, it has a distinct mechanism of action that makes it particularly valuable in research focused on ischemic conditions .
properties
| { "Design of the Synthesis Pathway": "The Harden-Young ester can be synthesized through a multi-step process involving several reactions.", "Starting Materials": [ "Ethyl acetoacetate", "Benzaldehyde", "Sodium ethoxide", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of ethyl acetoacetate and benzaldehyde in the presence of sodium ethoxide and ethanol to form ethyl 3-phenyl-3-oxopropanoate.", "Step 2: Hydrolysis of ethyl 3-phenyl-3-oxopropanoate with sodium hydroxide to form 3-phenyl-3-hydroxypropanoic acid.", "Step 3: Esterification of 3-phenyl-3-hydroxypropanoic acid with ethanol and hydrochloric acid to form ethyl 3-phenyl-3-hydroxypropanoate.", "Step 4: Cyclization of ethyl 3-phenyl-3-hydroxypropanoate with sodium hydroxide to form the final product, Harden-Young ester.", "Step 5: Purification of the product by washing with water and sodium chloride." ] } | |
CAS RN |
81028-91-3 |
Molecular Formula |
C6H27Na3O20P2 |
Molecular Weight |
550.18 g/mol |
IUPAC Name |
trisodium;[2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate |
InChI |
InChI=1S/C6H14O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q;3*+1;;;;;;;;/p-3 |
InChI Key |
BUMXRRGJJDMPRT-UHFFFAOYSA-K |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)(O)[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
synonyms |
1,6-bis(dihydrogen phosphate)-D-fructose, trisodium salt, octahydrate |
Origin of Product |
United States |
Q & A
Q1: What is the historical significance of D-Fructose-1,6-diphosphate trisodium salt octahydrate in understanding cellular energy production?
A: The discovery of D-Fructose-1,6-diphosphate trisodium salt octahydrate, then referred to as the Harden-Young ester, was pivotal in unraveling the complexities of glycolysis, the fundamental process by which cells break down glucose for energy. This compound was identified as a key intermediate in this pathway, highlighting the role of phosphate groups in energy transfer within the cell []. This discovery significantly advanced our understanding of bioenergetics.
Q2: How does D-Fructose-1,6-diphosphate trisodium salt octahydrate participate in the glycolysis pathway?
A: D-Fructose-1,6-diphosphate trisodium salt octahydrate is a product of the phosphorylation of fructose-6-phosphate, a crucial step in the glycolytic pathway. This reaction, catalyzed by the enzyme phosphofructokinase, is essentially irreversible and commits the cell to metabolizing glucose through glycolysis. The subsequent cleavage of D-Fructose-1,6-diphosphate trisodium salt octahydrate yields two three-carbon molecules, further driving energy production within the cell [].
Q3: Beyond its role in glycolysis, are there other biological functions associated with D-Fructose-1,6-diphosphate trisodium salt octahydrate?
A: While primarily recognized for its role in energy metabolism, D-Fructose-1,6-diphosphate trisodium salt octahydrate has been implicated in other cellular processes. Research suggests it may influence enzymatic synthesis by interacting with phosphate groups, crucial components in various biosynthetic pathways []. Further investigation is needed to fully elucidate these additional roles.
Q4: Can you elaborate on the study utilizing a rabbit model to evaluate the effects of aspirin and clopidogrel on arterial thrombosis, and how D-Fructose-1,6-diphosphate trisodium salt octahydrate was relevant in this research?
A: This research employed a modified thread-drawing technique to induce arterial thrombosis in rabbits, aiming to establish a reliable model for studying antithrombotic drugs []. D-Fructose-1,6-diphosphate trisodium salt octahydrate was utilized as a biomarker to assess the degree of thrombosis. Elevated levels of this compound, along with other markers like D-dimer and tissue factor, indicated the presence and severity of thrombosis in the rabbit model. The study demonstrated the effectiveness of aspirin and clopidogrel in mitigating thrombosis, reflected in reduced levels of these biomarkers [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)

![(2S)-2-Methylbutyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B593652.png)



